molecular formula C2H2FIO2 B1333742 Fluoroiodoacetic acid CAS No. 471-45-4

Fluoroiodoacetic acid

Cat. No.: B1333742
CAS No.: 471-45-4
M. Wt: 203.94 g/mol
InChI Key: SJXIKOHXQZCHCS-UHFFFAOYSA-N
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Description

Fluoroiodoacetic acid is an organofluorine compound with the chemical formula C₂H₂FIO₂. It is a specialty product often used in proteomics research applications. This compound is known for its unique properties due to the presence of both fluorine and iodine atoms in its structure .

Preparation Methods

Fluoroiodoacetic acid can be synthesized through various methods. One common synthetic route involves the reaction of ethyl iodofluoroacetate with sodium hydroxide. This reaction typically yields this compound with a yield of around 53% . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Fluoroiodoacetic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly documented.

    Hydrolysis: this compound can undergo hydrolysis to form corresponding acids and other products.

Common reagents used in these reactions include bases like sodium hydroxide and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Fluoroiodoacetic acid is primarily used in scientific research, particularly in the field of proteomics. It serves as a specialty reagent for the synthesis of fluorinated compounds, which are valuable in studying enzyme mechanisms and protein interactions. Additionally, it is used in the development of inhibitors for enzymes such as HIV protease, showcasing its importance in medicinal chemistry .

Mechanism of Action

The mechanism of action of fluoroiodoacetic acid involves its interaction with specific molecular targets. For instance, in the context of enzyme inhibition, the compound can act as an electrophile, reacting with nucleophilic sites on the enzyme. This interaction can lead to the formation of stable complexes that inhibit the enzyme’s activity. The pathways involved often include the formation of covalent bonds between the compound and the enzyme’s active site .

Comparison with Similar Compounds

Fluoroiodoacetic acid can be compared with other halogenated acetic acids, such as:

  • Fluoroacetic acid
  • Chloroacetic acid
  • Bromoacetic acid
  • Iodoacetic acid

Among these, this compound is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties and reactivity. For example, fluoroacetic acid is known for its high toxicity and ability to disrupt the Krebs cycle, whereas this compound’s applications are more focused on research and synthesis of specialized compounds .

Properties

IUPAC Name

2-fluoro-2-iodoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2FIO2/c3-1(4)2(5)6/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXIKOHXQZCHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382080
Record name Fluoroiodoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471-45-4
Record name 2-Fluoro-2-iodoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoroiodoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is fluoroiodoacetic acid considered a valuable building block in synthesizing chiral organofluorine compounds, particularly in the context of HIV protease inhibitors?

A1: this compound presents a unique advantage in synthesizing chiral organofluorine compounds due to its ability to be effectively resolved into its enantiomers. The research demonstrates that resolution with ephedrine yields either enantiomer with high enantiomeric excess (> 96% ee). [] This high enantiomeric purity is crucial in pharmaceutical synthesis, particularly for HIV protease inhibitors, as different stereoisomers can exhibit drastically different biological activities.

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